

The Pharmacokinetics and Bioavailability of Oral Dydrogesterone: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Dopastin*

Cat. No.: *B10823407*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the pharmacokinetics and bioavailability of oral dydrogesterone, a synthetic retro-progesterone widely used in various gynecological conditions. The information presented herein is intended for researchers, scientists, and drug development professionals, offering a detailed examination of the absorption, distribution, metabolism, and excretion (ADME) of dydrogesterone, supported by quantitative data, experimental methodologies, and visual representations of key processes.

Executive Summary

Oral dydrogesterone is rapidly absorbed, with peak plasma concentrations reached within 0.5 to 2.5 hours. It exhibits an absolute bioavailability of approximately 28%. The drug is extensively bound to plasma proteins (>90%) and undergoes rapid and extensive metabolism, primarily to its pharmacologically active main metabolite, 20 α -dihydrodydrogesterone (DHD). DHD plasma levels are substantially higher than those of the parent drug. Both dydrogesterone and DHD are primarily eliminated via the kidneys as metabolites. The elimination half-life of dydrogesterone is in the range of 5 to 7 hours, while that of DHD is longer, between 14 to 17 hours.

Pharmacokinetic Profile

The pharmacokinetic properties of dydrogesterone and its active metabolite, DHD, have been characterized in several clinical studies. The key parameters are summarized in the tables

below, providing a comparative overview of single-dose and steady-state pharmacokinetics.

Single-Dose Pharmacokinetics

Pharmacokinetic parameters following a single oral dose of 10 mg dydrogesterone in healthy female volunteers under fasting conditions are presented in Table 1.

Table 1: Single-Dose Pharmacokinetic Parameters of Dydrogesterone and 20 α -dihydrodydrogesterone (10 mg oral dose)[1]

Parameter	Dydrogesterone (D)	20 α -dihydrodydrogesterone (DHD)
Cmax (ng/mL)	2.1	53.0
AUC _{inf} (ng·h/mL)	7.7	322.0
T _{max} (h)	0.5 - 2.5	~1.5
t _{1/2} (h)	5 - 7	14 - 17

Cmax: Maximum plasma concentration; AUC_{inf}: Area under the plasma concentration-time curve from time zero to infinity; T_{max}: Time to reach maximum plasma concentration; t_{1/2}: Elimination half-life.

Steady-State Pharmacokinetics

Upon repeated administration, steady-state concentrations of dydrogesterone and DHD are achieved within 3 days.[2] The pharmacokinetic profile at steady-state following multiple dosing is crucial for understanding the drug's long-term therapeutic effects. Table 2 presents the pharmacokinetic parameters at steady state.

Table 2: Steady-State Pharmacokinetic Parameters of Dydrogesterone and 20 α -dihydrodydrogesterone (10 mg three times daily)

Parameter	Dydrogesterone (D)	20α - dihydrodydrogesterone (DHD)
Cmax (ng/mL)	3.6	88
Tmax (h)	1.5	1.5

Data obtained on the eighth day of administration, representing steady-state conditions.

Bioavailability

The bioavailability of an orally administered drug is a critical factor determining its clinical efficacy.

Absolute Bioavailability

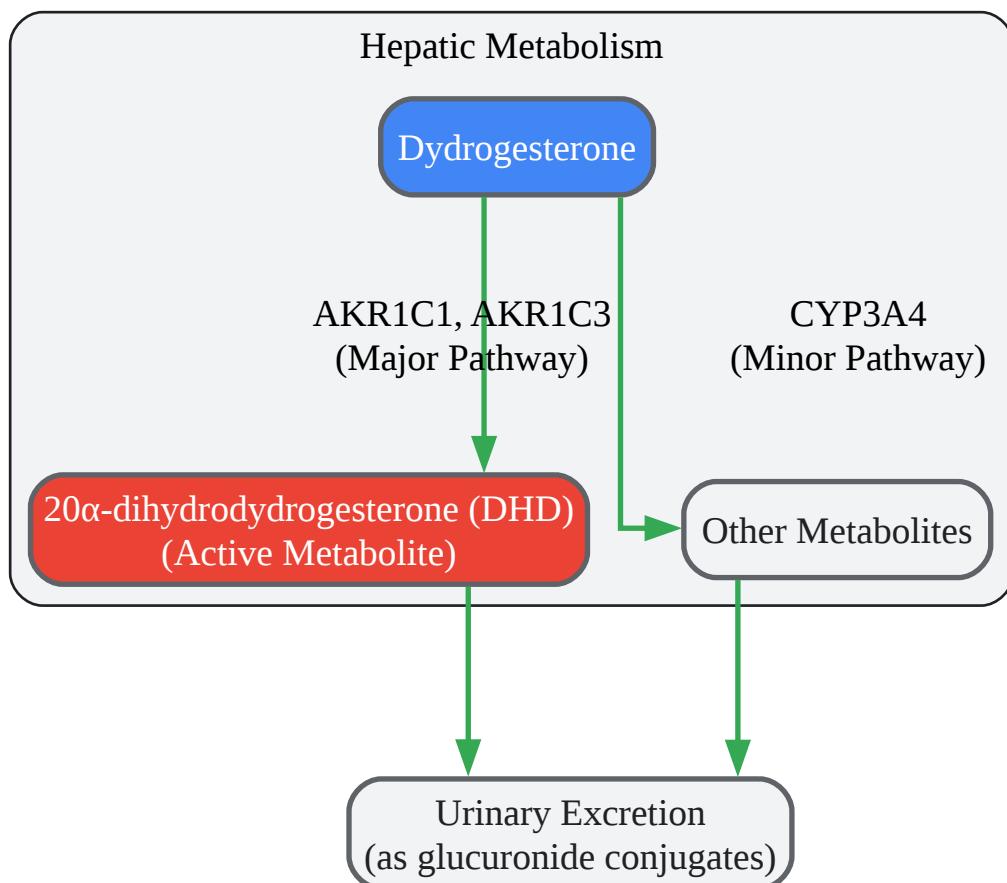
The absolute bioavailability of oral dydrogesterone has been determined to be 28%. This was established in a study comparing a 20 mg oral dose to a 7.8 mg intravenous infusion.[\[3\]](#)

Effect of Food

While specific quantitative data on the effect of food on dydrogesterone bioavailability is not extensively published, general principles of drug absorption suggest that co-administration with food can potentially alter the rate and extent of absorption. For other progestogens like oral micronized progesterone, concomitant food ingestion has been shown to increase the area under the curve (AUC) and maximum plasma concentration (Cmax).[\[4\]](#) Further studies are warranted to fully elucidate the impact of food on dydrogesterone's pharmacokinetic profile.

Absorption

Oral dydrogesterone is rapidly absorbed from the gastrointestinal tract. Peak plasma concentrations (Tmax) are typically observed between 0.5 and 2.5 hours after administration.
[\[1\]](#)


Distribution

Following absorption, dydrogesterone is widely distributed in the body. Both dydrogesterone and its active metabolite, DHD, are highly bound to plasma proteins, with a binding percentage exceeding 90%.^[1] The steady-state volume of distribution for dydrogesterone after intravenous administration is approximately 1400 L.^[1]

Metabolism

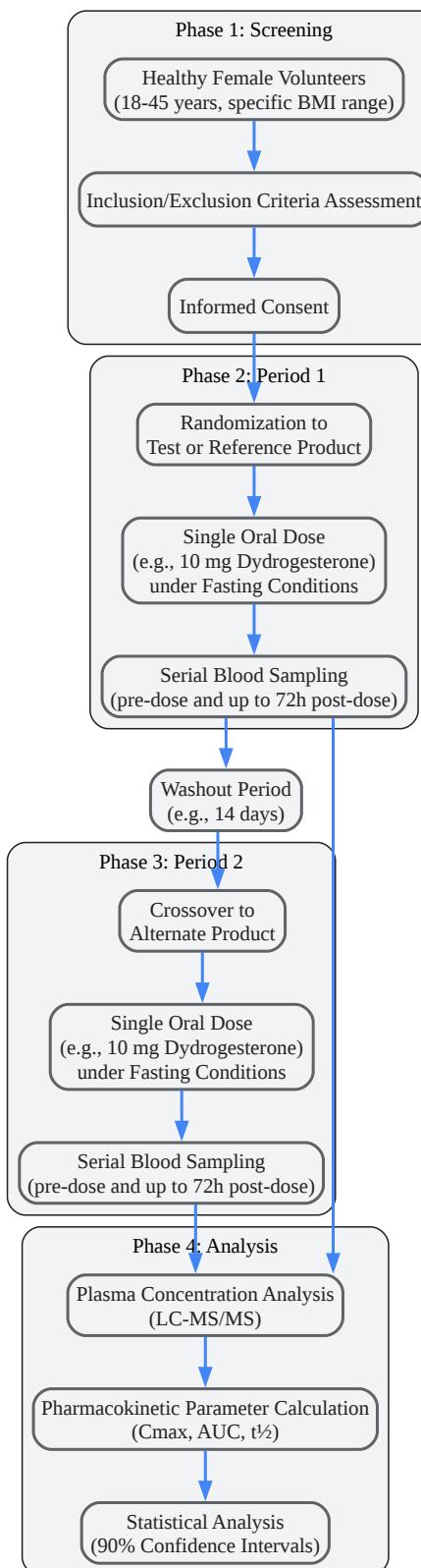
Dydrogesterone undergoes rapid and extensive metabolism in the liver. It is almost completely converted to its main active metabolite, 20 α -dihydrodydrogesterone (DHD).^[2] The plasma concentrations of DHD are significantly higher than those of the parent compound, with AUC and Cmax ratios of DHD to dydrogesterone being in the order of 40 and 25, respectively.^[3]

The primary metabolic pathway is the reduction of the 20-keto group of dydrogesterone to form DHD. This reaction is predominantly catalyzed by cytosolic enzymes, specifically aldo-keto reductases of the AKR1C family (mainly AKR1C1 and to a lesser extent AKR1C3).^[2] A secondary metabolic pathway involves the cytochrome P450 system, with CYP3A4 being the main enzyme responsible for microsomal metabolism.^[5]

[Click to download full resolution via product page](#)

Caption: Metabolic pathway of oral dydrogesterone.

Excretion


The metabolites of dydrogesterone are primarily excreted in the urine, mainly as glucuronic acid conjugates.^[2] On average, 63% of an orally administered dose is excreted via the urine within 72 hours.^[3]

Experimental Protocols

The pharmacokinetic data presented in this guide are derived from clinical studies employing rigorous methodologies. Below are detailed descriptions of typical experimental protocols.

Bioequivalence Study Protocol

A common study design to compare the bioavailability of a generic drug to a reference product is a randomized, open-label, two-period, crossover study.

[Click to download full resolution via product page](#)

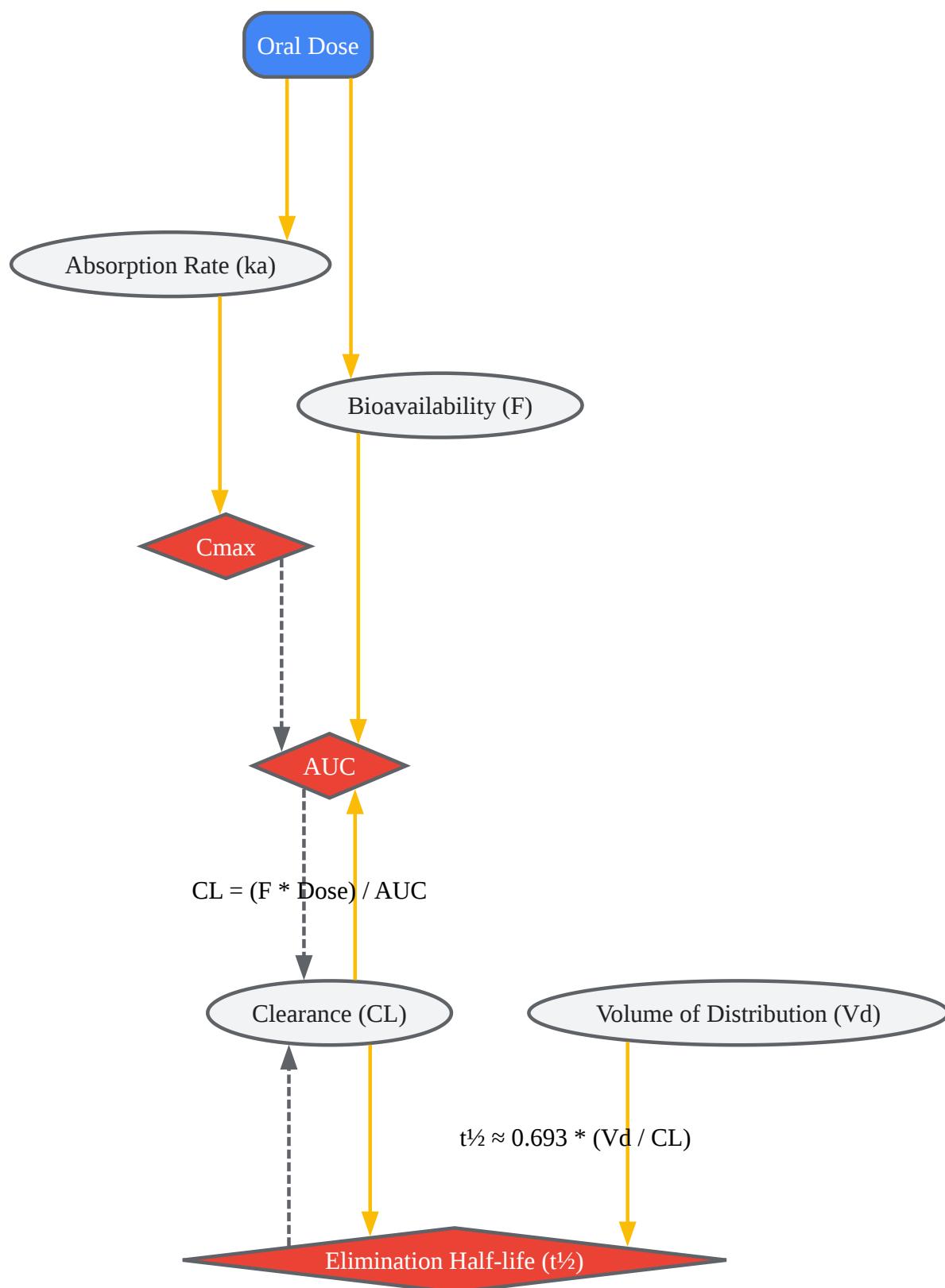
Caption: Workflow of a typical bioequivalence study for oral dydrogesterone.

- Study Population: Healthy adult female volunteers, typically between 18 and 45 years of age, with a body mass index (BMI) within a specified range.[6]
- Study Design: A randomized, open-label, balanced, two-treatment, two-period, two-sequence, crossover design is often employed.[6]
- Dosing: Subjects receive a single oral dose of the test and reference dydrogesterone formulations (e.g., 10 mg) under fasting conditions.[6]
- Washout Period: A washout period of at least 14 days separates the two treatment periods to ensure complete elimination of the drug from the body.[6]
- Blood Sampling: Serial blood samples are collected at predefined time points, for instance, pre-dose and at 0.25, 0.5, 0.75, 1, 1.25, 1.5, 1.75, 2, 2.25, 2.5, 2.75, 3, 3.5, 4, 5, 6, 8, 12, 16, 24, 48, and 72 hours post-dose.[3]
- Pharmacokinetic Analysis: Plasma concentrations of dydrogesterone and DHD are determined, and key pharmacokinetic parameters such as Cmax, AUC0-t, and AUC0-inf are calculated.[3]

Bioanalytical Method: LC-MS/MS

The quantification of dydrogesterone and its metabolites in human plasma is typically performed using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

- Sample Preparation: A common and rapid method for sample preparation is protein precipitation, where a precipitating agent like methanol is added to the plasma sample.[7] Alternatively, solid-phase extraction (SPE) can be used for cleaner extracts.[8]
- Chromatographic Separation: The analytes are separated on a reverse-phase column (e.g., Zorbax SB-C18) under isocratic conditions. The mobile phase often consists of a mixture of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile).[7]
- Mass Spectrometric Detection: Detection is achieved using a mass spectrometer with an atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) source,


operating in the multiple reaction monitoring (MRM) mode for high selectivity and sensitivity.

[7]

- Method Validation: The method is validated according to regulatory guidelines, assessing parameters such as linearity, lower limit of quantification (LLOQ), precision, accuracy, and recovery.[7][8] For example, a validated method for dydrogesterone in human plasma had a calibration curve ranging from 5 to 150 ng/mL, with precision and accuracy values less than 12.5% and 7.5%, respectively.[7] Another validated method had a lower limit of quantitation of 50.6 pg/mL.[3]

Interplay of Pharmacokinetic Parameters

The key pharmacokinetic parameters are interconnected and collectively describe the disposition of a drug in the body. Understanding these relationships is fundamental for drug development and clinical pharmacology.

[Click to download full resolution via product page](#)

Caption: Logical relationships between key pharmacokinetic parameters.

This diagram illustrates how primary parameters like clearance (CL) and volume of distribution (Vd) determine the secondary parameter, elimination half-life ($t_{1/2}$). Similarly, the area under the curve (AUC) is influenced by the bioavailability (F) and the dose, and in turn, is used to calculate clearance. The maximum concentration (Cmax) is primarily affected by the rate of absorption.

Conclusion

This technical guide has provided a detailed overview of the pharmacokinetics and bioavailability of oral dydrogesterone. The rapid absorption, extensive metabolism to an active metabolite, and predictable pharmacokinetic profile contribute to its clinical utility. The experimental protocols and analytical methods described herein offer a framework for conducting further research and development in this area. A thorough understanding of these principles is essential for optimizing therapeutic regimens and ensuring the safe and effective use of dydrogesterone.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Dydrogesterone as an oral alternative to vaginal progesterone for IVF luteal phase support: A systematic review and individual participant data meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. wjpps.com [wjpps.com]
- 3. msjonline.org [msjonline.org]
- 4. The absorption of oral micronized progesterone: the effect of food, dose proportionality, and comparison with intramuscular progesterone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. msjonline.org [msjonline.org]
- 7. New method for determination of dydrogesterone in human plasma for therapeutic drug monitoring in gynecological disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [The Pharmacokinetics and Bioavailability of Oral Dydrogesterone: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10823407#pharmacokinetics-and-bioavailability-of-oral-dydrogesterone]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com